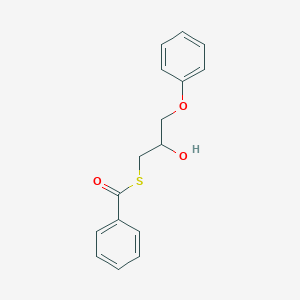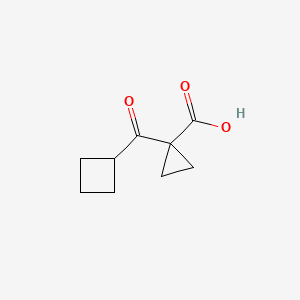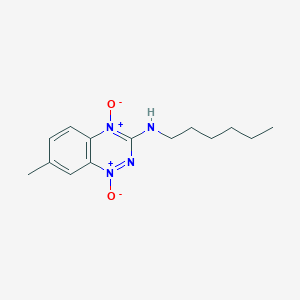
3,6-Dibromo-9-pentyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-9-pentyl-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring. This specific compound, with the molecular formula C18H17Br2N , is characterized by the presence of two bromine atoms at the 3 and 6 positions and a pentyl group at the 9 position of the carbazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-pentyl-9H-carbazole typically involves the bromination of 9-pentyl-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the bromination process and prevent over-bromination .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,6-Dibromo-9-pentyl-9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced carbazole derivatives.
Substitution: The bromine atoms at the 3 and 6 positions make this compound highly reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,6-Dibromo-9-pentyl-9H-carbazole is used as a building block in the synthesis of various organic compounds, including polymers and dyes. Its unique structural properties make it an ideal candidate for the development of materials with specific electronic and optical properties .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated carbazoles on cellular processes.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its high electron-donating ability and photoconductivity make it a valuable component in these technologies .
Wirkmechanismus
The mechanism of action of 3,6-Dibromo-9-pentyl-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and influencing cellular processes. The bromine atoms and the pentyl group contribute to its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 3,6-Dibromo-9-phenyl-9H-carbazole
- 3,6-Dibromo-9-ethyl-9H-carbazole
- 3,6-Dibromo-9-methyl-9H-carbazole
Comparison: Compared to its analogs, 3,6-Dibromo-9-pentyl-9H-carbazole exhibits unique properties due to the presence of the pentyl group. This group enhances its solubility in organic solvents and increases its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the pentyl group can influence the compound’s electronic properties, potentially leading to improved performance in optoelectronic devices .
Eigenschaften
CAS-Nummer |
875797-70-9 |
|---|---|
Molekularformel |
C17H17Br2N |
Molekulargewicht |
395.1 g/mol |
IUPAC-Name |
3,6-dibromo-9-pentylcarbazole |
InChI |
InChI=1S/C17H17Br2N/c1-2-3-4-9-20-16-7-5-12(18)10-14(16)15-11-13(19)6-8-17(15)20/h5-8,10-11H,2-4,9H2,1H3 |
InChI-Schlüssel |
FOIMSKBENXBQTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)
![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)


![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)



![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)




